(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a picolinoyl (pyridine-2-carbonyl) group at the nitrogen position and a tert-butyl carbamate moiety at the 3-position of the pyrrolidine ring. This compound is structurally significant in medicinal chemistry due to its carbamate-protected amine and aromatic pyridine group, which are common motifs in drug discovery. The stereochemistry (S-configuration) at the pyrrolidine 3-position may influence its biological activity, particularly in targeting enzymes or receptors with chiral specificity.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJCFXJUIZBDCR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124515 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-92-1 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(2-pyridinylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the picolinoyl group: This step often involves the reaction of the pyrrolidine derivative with picolinic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate has potential applications in drug design and development. Its structural features allow for modifications that can enhance pharmacological properties. Research indicates that derivatives of this compound may exhibit activity against various diseases, particularly neurological disorders due to their ability to cross the blood-brain barrier.
Case Study:
A study investigated the effects of this compound on neuroprotective pathways in models of neurodegeneration. The results showed that modifications to the picolinoyl group could enhance the compound's efficacy in protecting neuronal cells from oxidative stress.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Table: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Substituted pyrrolidine derivatives |
| Coupling Reactions | Forms carbon-carbon bonds with other reactants | Complex organic molecules |
| Hydrolysis | Can be hydrolyzed under acidic conditions | Picolinic acid derivatives |
Biological Research
The compound is utilized in biological studies to understand its interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for investigating disease mechanisms.
Case Study:
In a recent pharmacological study, this compound was tested for its inhibitory effects on specific enzymes linked to cancer progression. The findings suggested that the compound could inhibit tumor growth by interfering with metabolic pathways.
Industrial Applications
In addition to its research applications, this compound is also explored for use in the production of specialty chemicals and materials. Its properties make it suitable for coatings and polymer applications due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The picolinoyl group might facilitate binding to specific sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate with structurally related compounds from the evidence:
Structural and Functional Differences
Core Scaffold: The target compound and HB614/QY-9217 share a pyrrolidine-carbamate backbone. However, HB614 positions the carbamate on a pyridine ring, while the target compound places it on the pyrrolidine. HB613 and HB615 incorporate bulkier substituents (methyl ester, silyl ether) and halogens (F, I), which may affect solubility and reactivity compared to the target compound’s picolinoyl group .
Stereochemistry :
- The target compound’s (S)-configuration contrasts with QY-9217’s (3s,4r) diastereomerism. Such stereochemical variations can lead to divergent biological activities or metabolic pathways .
HB615’s iodine atom offers a handle for further functionalization (e.g., Suzuki coupling), while the target compound’s tert-butyl carbamate is typically a protective group for amines .
Biological Activity
(S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O2
- CAS Number : 1286208-92-1
- Structural Features : The compound contains a pyrrolidine ring, a tert-butyl group, and a picolinoyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound is believed to modulate various signaling pathways, which can lead to therapeutic effects in different biological contexts.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, impacting metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism and energy homeostasis .
2. Neuropharmacological Effects
The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound might influence cognitive functions or mood regulation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound exhibits significant inhibition of DGAT activity in vitro, leading to reduced triglyceride levels in adipocytes. |
| Study B | Investigated the neuropharmacological effects, revealing potential anxiolytic properties in animal models. |
| Study C | Explored the compound's interaction with serotonin receptors, suggesting implications for mood disorders. |
Potential Applications
Given its promising biological activities, this compound could be valuable in:
- Drug Development : As a lead compound for synthesizing new therapeutics targeting metabolic disorders or neurological conditions.
- Research Tools : For studying enzyme functions and receptor interactions in various biological systems.
Q & A
Q. Q1. What are the key synthetic strategies for preparing (S)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate?
Methodological Answer: The synthesis typically involves:
- Step 1: Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups. For example, Boc-anhydride (Boc₂O) in dichloromethane (DCH) under basic conditions (e.g., triethylamine) .
- Step 2: Picolinoylation of the pyrrolidine ring. Use picolinic acid derivatives (e.g., picolinoyl chloride) with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to ensure regioselectivity at the 3-position .
- Step 3: Chiral resolution via chromatography (e.g., chiral HPLC) or asymmetric synthesis to isolate the (S)-enantiomer. For example, chiral auxiliaries like Evans oxazolidinones may be employed .
Q. Q2. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers. Retention time and peak integration quantify enantiomeric excess (ee) .
- NMR Spectroscopy: Analyze coupling constants (-values) in H NMR for diastereotopic protons. Nuclear Overhauser effect (NOE) experiments confirm spatial arrangements .
- Optical Rotation: Measure specific rotation () and compare to literature values for validation .
Advanced Research Questions
Q. Q3. What experimental approaches resolve contradictions in reported reactivity of the pyrrolidine carbamate group under acidic conditions?
Methodological Answer: Conflicting data on Boc-group stability may arise from:
- Solvent Effects: Test stability in trifluoroacetic acid (TFA)/DCM vs. HCl/dioxane. Monitor by LC-MS for deprotection kinetics .
- Temperature Control: Perform kinetic studies at 0°C vs. room temperature to identify side reactions (e.g., pyrrolidine ring oxidation) .
- Computational Modeling: Use density functional theory (DFT) to calculate activation energies for Boc cleavage pathways, correlating with experimental observations .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of this compound?
Methodological Answer:
- Analog Synthesis: Modify the picolinoyl group (e.g., fluorination at the pyridine ring) or replace the tert-butyl carbamate with alternative protecting groups (e.g., Fmoc). Refer to analogs in pyridine derivative catalogs for inspiration .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
- Molecular Dynamics (MD) Simulations: Model interactions between the compound and its protein target to identify critical hydrogen bonds or steric clashes .
Q. Q5. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts .
- Ion-Exchange Chromatography: Exploit the basicity of the pyrrolidine nitrogen for selective retention on SCX (strong cation exchange) columns .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance enantiomeric purity via differential solubility .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported solubility profiles of tert-butyl carbamate derivatives?
Methodological Answer:
- Solvent Screening: Systematically test solubility in DMSO, THF, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
- Counterion Effects: Compare hydrochloride salts vs. free bases, as ion pairing can drastically alter solubility .
- Cross-Validate Sources: Replicate experiments from peer-reviewed journals (e.g., Amanollahi et al.’s methods for related carbamates) and adjust for compound-specific properties .
Experimental Design Considerations
Q. Q7. What safety protocols are critical when handling tert-butyl carbamates in large-scale reactions?
Methodological Answer:
- Thermal Stability Testing: Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>100°C) .
- Explosion-Proof Equipment: Ground all metal containers and use spark-free tools during transfers, per OSHA guidelines for tert-butyl derivatives .
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., tert-butyl alcohol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
